2-(2-Morpholinoethoxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFBPWVRXIMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(2-Morpholinoethoxy)aniline hydrochloride
Executive Summary
2-(2-Morpholinoethoxy)aniline hydrochloride (CAS: 109125-70-4) is a specialized aniline derivative featuring an ortho-substituted morpholinoethoxy ether linkage. This structural motif is a critical pharmacophore in medicinal chemistry, often serving as a "solubilizing tail" in kinase inhibitors (e.g., Gefitinib analogs) to improve bioavailability and target affinity. This guide provides a definitive technical analysis of its physicochemical properties, synthesis, and analytical characterization.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | 2-(2-Morpholin-4-ylethoxy)aniline hydrochloride |
| Common Name | 2-(2-Morpholinoethoxy)aniline HCl |
| CAS Registry Number | 109125-70-4 |
| Molecular Formula (Salt) | C₁₂H₁₉ClN₂O₂ |
| Molecular Formula (Base) | C₁₂H₁₈N₂O₂ |
| SMILES (Salt) | Cl.Nc1ccccc1OCCN2CCOCC2 |
| InChI Key | SQUFBPWVRXIMQP-UHFFFAOYSA-N |
Molecular Weight Analysis
The precise molecular weight is critical for stoichiometric calculations in synthesis. The values below are based on IUPAC standard atomic weights.
| Species | Formula | Exact Mass (Da) | Avg. Mol. Weight ( g/mol ) |
| Free Base | C₁₂H₁₈N₂O₂ | 222.1368 | 222.29 |
| Monohydrochloride | C₁₂H₁₈N₂O₂ · HCl | 258.1135 | 258.75 |
| Dihydrochloride | C₁₂H₁₈N₂O₂ · 2HCl | 294.0902 | 295.21 |
Critical Note: Commercial supplies are typically the Monohydrochloride form. However, under highly acidic conditions (excess HCl), the morpholine nitrogen and the aniline nitrogen can both be protonated, forming the dihydrochloride. Always verify the Certificate of Analysis (CoA) for the specific salt stoichiometry.
Structural Analysis & Synthesis Strategy
Retrosynthetic Logic
The synthesis of 2-(2-Morpholinoethoxy)aniline hydrochloride is best approached via a robust two-step sequence:
-
Williamson Ether Synthesis: Coupling of 2-nitrophenol with a morpholine alkyl halide.
-
Nitro Reduction: Chemoselective reduction of the nitro group to the primary amine.
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic pathway from 2-nitrophenol to the final hydrochloride salt.
Detailed Synthetic Protocol
Step 1: Preparation of 1-(2-Morpholinoethoxy)-2-nitrobenzene
-
Reagents: 2-Nitrophenol (1.0 eq), 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Dissolve 2-nitrophenol in DMF.
-
Add K₂CO₃ and stir for 30 min at room temperature to form the phenoxide.
-
Add 4-(2-chloroethyl)morpholine hydrochloride.
-
Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Target: >85% (Yellow oil or solid).
-
Step 2: Reduction to 2-(2-Morpholinoethoxy)aniline
-
Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (balloon pressure).
-
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully under inert atmosphere (N₂).
-
Purge with H₂ and stir at room temperature for 2-4 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the Free Base (typically a pale brown oil/solid).
-
Step 3: Salt Formation (Hydrochloride)
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the free base in dry Ethyl Acetate or Diethyl Ether.
-
Cool to 0°C.
-
Add HCl/Dioxane dropwise until precipitation is complete.
-
Filter the white/off-white solid and dry under vacuum.
-
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following spectroscopic markers.
Predicted ¹H-NMR (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amine | 9.5 - 10.5 | Broad Singlet | 1H | NH⁺ (Salt proton) |
| Aromatic | 6.8 - 7.2 | Multiplet | 4H | Benzene Ring (Ar-H) |
| Ether Linker | 4.35 | Triplet | 2H | Ar-O-CH ₂- |
| Morpholine | 3.8 - 4.0 | Multiplet | 4H | -CH ₂-O-CH ₂- (Ring) |
| Morpholine | 3.1 - 3.5 | Multiplet | 4H | -CH ₂-N-CH ₂- (Ring) |
| Amine Linker | 3.4 - 3.6 | Triplet | 2H | -CH ₂-N (Linker) |
| Aniline NH₂ | 4.5 - 5.5 | Broad Singlet | 2-3H | Ar-NH₂ (Exchangeable) |
Interpretation: The key diagnostic peak is the triplet at ~4.35 ppm, confirming the O-alkylation at the ortho position. The downfield shift of the morpholine protons indicates protonation (salt form).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H)⁺: 223.15 m/z
-
Fragmentation Pattern: Loss of morpholine fragment (86 Da) may be observed at higher collision energies.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: Hydrochloride salts of morpholine derivatives are often hygroscopic. Store in a desiccator.
-
Oxidation: The free aniline group is susceptible to oxidation (browning) upon exposure to air/light.
-
Storage: -20°C for long-term; 2-8°C for active use. Protect from light.
Safety Protocol (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109125-70-4, 2-(2-Morpholinoethoxy)aniline hydrochloride. Retrieved from [Link]
Sources
2-(2-Morpholinoethoxy)aniline: A Strategic Solubilizing Scaffold in Medicinal Chemistry
[1]
Executive Summary
2-(2-Morpholinoethoxy)aniline (CAS: 20662-39-1 / HCl Salt: 64039-56-1) is a bifunctional pharmaceutical intermediate characterized by an aniline nucleophile and a morpholine-terminated ether side chain.[1] It serves as a "privileged structure" in drug discovery, primarily used to introduce a solubilizing basic motif into hydrophobic kinase inhibitors and GPCR ligands.
Unlike simple anilines, the ortho-alkoxy placement of the morpholine tail provides a unique structural advantage: it can form intramolecular hydrogen bonds (IMHBs) that lock the conformation of the molecule, influencing binding affinity and metabolic stability. This guide details the synthesis, physicochemical properties, and application of this building block in high-value drug development.
Part 1: Chemical Profile & Physicochemical Properties[2]
Structural Identity
-
IUPAC Name: 2-(2-(Morpholin-4-yl)ethoxy)aniline[1]
-
Common Name: Ortho-morpholinoethoxy aniline[1]
-
Molecular Weight: 222.29 g/mol [1]
-
CAS Number: 20662-39-1 (Free Base); 64039-56-1 (Hydrochloride)[1]
Key Physicochemical Data
The dual-nitrogen nature of this molecule dictates its handling and purification.[1]
| Property | Value / Characteristic | Impact on Process |
| pKa (Aniline) | ~4.0 - 4.5 | Weak nucleophile; requires activation or catalysis for SNAr/coupling.[1] |
| pKa (Morpholine) | ~8.3 | Basic center; allows for acid-base extraction purification.[1] |
| LogP | 1.2 (Predicted) | Moderate lipophilicity; good membrane permeability but enhanced aqueous solubility via protonation. |
| Solubility | High in DCM, MeOH, EtOAc. | Soluble in aqueous acid (pH < 5). |
| Appearance | Pale yellow to brown oil/solid | Sensitive to oxidation (darkens upon air exposure). |
Part 2: Synthetic Methodology
The synthesis of 2-(2-Morpholinoethoxy)aniline is a robust two-step process starting from 2-nitrophenol.[1] This route is preferred over direct amination due to the availability of cheap nitro-precursors and the avoidance of heavy metal catalysts in the first step.
Reaction Scheme (DOT Visualization)
[1]
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Attach the morpholine side chain to the phenolic oxygen.
-
Reagents: 2-Nitrophenol (1.0 eq), 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Sodium Iodide (NaI, 0.1 eq - Catalyst).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Charge 2-nitrophenol and K₂CO₃ into DMF under N₂ atmosphere. Stir for 30 min at RT to form the phenoxide.
-
Add 4-(2-Chloroethyl)morpholine HCl and catalytic NaI.[1]
-
Heat to 80–90°C for 6–12 hours. Monitor by TLC/HPLC.
-
Workup: Cool to RT. Pour into ice water. The nitro-intermediate often precipitates as a yellow solid.[1] If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
-
Step 2: Nitro Group Reduction
Objective: Convert the nitro group to the target aniline.
-
Method A (Catalytic Hydrogenation - Preferred):
-
Reagents: 10% Pd/C (5 wt%), H₂ gas (balloon or 1-3 bar).
-
Solvent: Methanol or Ethanol.
-
Procedure: Stir the nitro intermediate in MeOH with Pd/C under H₂ atmosphere for 4–6 hours at RT. Filter through Celite to remove catalyst. Concentrate filtrate to yield the product.
-
-
Method B (Iron Reduction - Robust for Scale-up):
-
Reagents: Iron powder (Fe, 3.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (3:1).
-
Procedure: Reflux the mixture for 2–4 hours. The heterogeneous mixture requires filtration while hot to remove iron oxides.
-
Quality Control & Impurity Profile
-
Key Impurity A: Unreacted 2-Nitrophenol (Yellow color, acidic).[1] Removal: Wash organic layer with 1M NaOH.[1]
-
Key Impurity B: N-alkylated aniline (Over-alkylation side product).[1] Control: Ensure Step 1 is complete before reduction; avoid alkylating agents in Step 2.
-
Storage: Store under Argon/Nitrogen at 2–8°C. The aniline oxidizes to form brown azo/azoxy dimers if left in air.
Part 3: Medicinal Chemistry Applications
This building block is not just a passive linker; it is an active functional element in drug design.[3]
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
In kinase inhibitors, the conformation of the inhibitor is crucial. The ortho-ethoxy oxygen can accept a hydrogen bond from the aniline NH, locking the molecule into a planar or specific twisted conformation that pre-organizes it for binding to the ATP-binding pocket.[1]
[1]
Strategic Usage in SAR (Structure-Activity Relationships)
-
Solubility Fix: When a lead compound (usually a hydrophobic heterocycle) suffers from poor aqueous solubility, replacing a standard aniline with 2-(2-Morpholinoethoxy)aniline introduces a basic center (pKa ~8.[1]3) that can be protonated to form a water-soluble salt.[1]
-
hERG Avoidance: Unlike flexible alkyl amines, the morpholine ring reduces lipophilicity and conformational entropy, often lowering hERG channel affinity compared to diethyl-amino chains.
-
Metabolic Stability: The ether linkage is generally more stable than an ester or amide, resisting plasma hydrolysis.
Part 4: Handling and Safety (E-E-A-T)
Warning: Anilines are toxic and potential skin sensitizers.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Inhalation: Use only in a fume hood. Morpholine derivatives can have amine-like odors but are less volatile than morpholine itself.[1]
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400 (PEG 400) or soap and water.
-
Eyes: Rinse for 15 minutes.
-
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
References
-
Synthesis of Morpholine-Alkoxy Anilines
-
Pharmacological Application (Kinase Inhibitors)
-
Commercial Availability & Safety Data
-
Supplier Data: "Safety Data Sheet for 2-(2-Morpholinoethoxy)aniline."[1]
-
Source:
-
-
General Aniline Synthesis (Process Chemistry)
- Technique: "Selective reduction of nitro compounds to anilines." Organic Process Research & Development, 2008, 12(6).
-
Source:[1]
Sources
- 1. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Optimization of Nucleophilic Substitution with 2-(2-Morpholinoethoxy)aniline
This guide is structured as a high-level technical application note designed for process chemists and medicinal chemists. It focuses on the specific challenges posed by the ortho-substitution pattern of 2-(2-Morpholinoethoxy)aniline.
Executive Summary & Strategic Analysis
2-(2-Morpholinoethoxy)aniline is a critical building block in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it mimics the side chains found in drugs like Gefitinib and Vandetanib , but with a distinct ortho-substitution pattern.
While para- and meta-substituted anilines react readily in
-
The Ortho-Effect (Steric Hindrance): The bulky morpholinoethoxy group at the C2 position creates significant steric clash with the electrophile (typically a 4-chloroquinazoline or 2-chloropyrimidine), raising the activation energy of the transition state.
-
Dual Basicity & Salt Management: The molecule contains two basic centers: the aniline nitrogen (
) and the morpholine nitrogen ( ). In standard acidic catalysis, the morpholine acts as a "proton sink," potentially deactivating the system if stoichiometry is not calculated for the total basicity.
This guide details optimized protocols to overcome these barriers, ensuring high conversion and purity.
Mechanistic Insight & Pathway Visualization
To optimize the reaction, one must understand the competition between the nucleophilic attack and the non-productive acid-base equilibria.
Diagram 1: Reaction Mechanism & Steric Challenge
The following diagram illustrates the
Caption: Figure 1. The steric bulk of the ortho-ethoxy chain hinders the approach to the electrophile. The morpholine nitrogen can sequester protons intended to activate the electrophile.
Experimental Protocols
Protocol A: Thermal (The "Gold Standard")
Best for: Activated electrophiles (e.g., quinazolines, nitro-benzenes) and scalable process chemistry. Mechanism: Acid-catalyzed nucleophilic aromatic substitution.
Reagents & Materials:
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).
-
Nucleophile: 2-(2-Morpholinoethoxy)aniline (1.1 equiv).
-
Solvent: 2-Butanol (Preferred over Isopropanol for higher boiling point,
). -
Catalyst: 4M HCl in Dioxane (0.1 equiv) OR reaction can be auto-catalyzed if the electrophile is labile enough.
Step-by-Step Methodology:
-
Charge: In a dry reaction vessel equipped with a reflux condenser and magnetic stirring, suspend the 4-chloroquinazoline derivative (1.0 equiv) in 2-Butanol (10 mL/g).
-
Activation: Add 2-(2-Morpholinoethoxy)aniline (1.1 equiv).
-
Critical Note: If using the aniline hydrochloride salt (CAS 109125-70-4), you must add an external base (DIPEA, 2.2 equiv) to free the aniline, then rely on thermal activation. However, the free base aniline is preferred for this protocol.
-
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours.-
Monitoring: Monitor by HPLC/UPLC. The ortho-aniline reacts slower than para-isomers. If conversion stalls <50% after 6 hours, spike with catalytic HCl (0.1 equiv) to activate the quinazoline.
-
-
Precipitation: Cool the reaction mixture slowly to
. The product often precipitates as the hydrochloride salt (due to HCl generated during substitution). -
Filtration: Filter the solid. Wash the cake with cold Isopropanol (
) and Diethyl Ether ( ) to remove unreacted aniline. -
Yield Check: If no precipitate forms (common with the bulky ortho-group preventing stacking), proceed to Workup B (Solvent Evaporation).
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated electrophiles (e.g., simple aryl chlorides, pyridines) or when thermal
Reagents:
-
Catalyst:
(2 mol%) + XPhos (4 mol%).-
Why XPhos? This bulky, electron-rich ligand is specifically designed to facilitate oxidative addition and reductive elimination in sterically hindered anilines (Ortho-substitution).
-
-
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Methodology:
-
Inertion: Flame-dry a Schlenk flask and cycle with Argon (
). -
Charge: Add Aryl Halide (1.0 equiv), 2-(2-Morpholinoethoxy)aniline (1.2 equiv),
, XPhos, and . -
Solvation: Add degassed 1,4-Dioxane (10 mL/mmol).
-
Reaction: Heat to
for 16 hours. -
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via Flash Column Chromatography (
, 95:5:0.5).
Purification & Troubleshooting (The Amphoteric Challenge)
The presence of the morpholine ring makes purification tricky. The product is amphoteric (basic morpholine + weakly acidic NH if coupled to electron-deficient rings).
Table 1: Solubility Profile & Workup Strategy
| Solvent System | Solubility | Application |
| Water (pH 2) | High | Dissolves product (protonated morpholine). Use to wash away non-basic impurities. |
| Water (pH 10) | Low/Mod | Product precipitates (Free Base). Use for isolation. |
| DCM / Methanol | High | Standard extraction solvent. |
| Diethyl Ether | Low | Anti-solvent for precipitation of HCl salts. |
Diagram 2: Workup Decision Tree
Follow this logic to maximize recovery and purity.
Caption: Figure 2. Decision tree for isolating the amphoteric product. Direct precipitation is preferred to avoid emulsion formation during extraction.
References
-
Structure-Activity Relationships of Anilinoquinazolines
-
Buchwald-Hartwig Conditions for Hindered Amines
- Title: A Simple Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides and Trifl
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Process Chemistry of Gefitinib Analogs
-
Molecule Data
-
Title: 2-(2-Morpholinoethoxy)aniline Hydrochloride (CAS 109125-70-4).[]
- Source: PubChem / BocSci.
-
URL:[Link]
-
Sources
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions involving 2-(2-Morpholinoethoxy)aniline HCl
This is a technical support guide designed for researchers and process chemists working with 2-(2-Morpholinoethoxy)aniline HCl . The content focuses on overcoming the specific "yield-killing" bottlenecks associated with this zwitterionic-like building block: solubility mismatches, incomplete neutralization, and nucleophilic competition.
Subject: Optimization of Coupling Efficiency & Yield Improvement Ticket Type: Advanced Technical Guide Applicable CAS: 109125-70-4 (and related salts)
Part 1: The Core Challenge (Root Cause Analysis)
Most yield failures with 2-(2-Morpholinoethoxy)aniline HCl stem from a fundamental misunderstanding of its dual-basic nature and phase behavior .
-
The "Hidden" Stoichiometry Trap: This molecule contains two basic nitrogen atoms: the morpholine ring (
) and the aniline ( ). The commercially available "HCl" salt is typically protonated at the morpholine nitrogen (the most basic site).-
Impact: If you calculate base equivalents for your coupling reaction (e.g.,
or acylation) without accounting for the HCl "tax," your reaction mixture remains acidic. The aniline nitrogen remains protonated (non-nucleophilic) or the catalyst is poisoned, leading to stalled conversion.
-
-
Solubility Phase-Lock: The HCl salt is highly water-soluble but insoluble in standard organic coupling solvents (DCM, Toluene, THF). The free base is the opposite.
-
Impact: Heterogeneous reactions often fail because the reactive species is locked in the solid phase.
-
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Pre-Reaction Preparation (The Salt Issue)
Q: I am using 2.0 equiv of DIPEA in my
-
The Fix: You must treat the HCl salt as a "proton sponge." Increase your organic base to 3.5–4.0 equivalents or, preferably, perform a Free Base Liberation step before the reaction (see Protocol A below).
Q: Can I just dump the HCl salt into the reaction if I use a stronger base like
-
Risk: In aprotic solvents like DMF or DMSO, inorganic bases (
, ) form a "slurry." The neutralization of the HCl salt is surface-area dependent and slow. This creates a "trickle" of free amine, which is good for selectivity but bad for rate. -
Recommendation: If using inorganic bases, add 5% water or use a phase-transfer catalyst (e.g., TBAB) to shuttle the base to the soluble salt.
Category 2: Reaction Optimization
Q: My reaction turns black/tarry. Is the aniline oxidizing? A: Yes, electron-rich anilines with alkoxy substituents are prone to oxidative dimerization (forming azo/azoxy species), especially in basic, heated conditions exposed to air.[1]
-
The Fix:
-
Degas solvents (Sparge with
or Ar for 15 mins). -
Add a radical scavenger/antioxidant like BHT (1 mol%) if the reaction requires prolonged heating (>8 hours).
-
Switch to 2-propanol (IPA) as the solvent. IPA acts as a mild reducing environment and often precipitates the product while keeping impurities in solution.
-
Q: I see a side product with M+ mass corresponding to double addition. What is it? A: This is likely the Bis-alkylation of the aniline nitrogen (if the electrophile is in excess) OR reaction at the morpholine nitrogen (if the morpholine ring opens or degrades, though rare).
-
Correction: Ensure the aniline is the limiting reagent (0.95 equiv) relative to the electrophile.
Part 3: Experimental Protocols
Protocol A: "Gold Standard" Free Base Liberation
Use this method to convert the HCl salt to the reactive oil before sensitive couplings.
-
Dissolution: Suspend 10 g of 2-(2-Morpholinoethoxy)aniline HCl in DCM (100 mL) . (Note: It will not dissolve yet).
-
Neutralization: Slowly add Sat. aq.
(100 mL) while stirring vigorously.-
Critical Step: The biphasic mixture must be stirred until the solid fully dissolves and transfers into the DCM layer (approx. 15-30 mins).
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Result: You will obtain a viscous, pale-brown oil. Use immediately. (Free bases oxidize faster than salts).
Protocol B: Optimized Coupling (e.g., with 4-Chloroquinazoline)
Designed for high yield without pre-isolation of the free base.
| Parameter | Condition | Rationale |
| Solvent | 2-Propanol (IPA) | Solubilizes the HCl salt at reflux; product precipitates upon cooling. |
| Stoichiometry | 1.0 equiv Electrophile : 1.1 equiv Aniline HCl | Slight excess of aniline drives completion. |
| Catalyst | HCl (cat.[2] 1-2 drops) | Counter-intuitive: In IPA, the reaction proceeds via the protonated quinazoline. The aniline HCl salt provides the necessary proton source naturally. |
| Temp | Reflux ( | Required to overcome the energy barrier of the deactivated aniline. |
| Workup | Cool to | The product usually crystallizes as the HCl salt directly.[1] |
Part 4: Visualizing the Logic (Decision Tree)
The following diagram illustrates the decision-making process for optimizing reactions with this specific salt.
Caption: Troubleshooting logic flow for optimizing 2-(2-Morpholinoethoxy)aniline HCl coupling reactions.
Part 5: Data Summary
Solubility Profile of 2-(2-Morpholinoethoxy)aniline
| Solvent | HCl Salt Form | Free Base Form | Recommendation |
| Water | High (>100 mg/mL) | Low (<1 mg/mL) | Use water for workup/washing only. |
| DCM | Insoluble | High | Best for extraction/isolation. |
| Methanol/IPA | Moderate (Hot) | High | Best for Reaction (Homogeneous). |
| Toluene | Insoluble | High | Good for azeotropic drying of free base. |
| DMF/DMSO | High | High | Use for difficult |
References
-
Gefitinib Synthesis & Aniline Reactivity
-
Solubility & Salt Forms
- Title: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Source: AAPS PharmSciTech.
-
URL:[Link]
-
General Aniline Coupling Optimization
Sources
Troubleshooting cyclization reactions with 2-(2-Morpholinoethoxy)aniline
This technical guide addresses the specific challenges encountered when utilizing 2-(2-Morpholinoethoxy)aniline in cyclization reactions. This molecule is a critical "bottom-half" intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and various heterocyclic scaffolds.
Its dual functionality—an electron-rich primary aniline and a basic tertiary morpholine tail—creates a unique "push-pull" dynamic that often disrupts standard cyclization protocols (e.g., Niementowski, Buchwald-Hartwig, or condensation-mediated ring closures).
Executive Summary: The "Proton Sponge" Effect
The primary failure mode in cyclizing this substrate is catalyst poisoning . The morpholine nitrogen (
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: Reaction Stalls at Intermediate (Imine/Amide Formed, Ring Won't Close)
Symptom: LC-MS shows mass corresponding to the linear intermediate (e.g., imine or urea) but the cyclized product (M-18 or M-H
-
Switch to Lewis Acid Catalysis: Replace Brønsted acids (HCl, AcOH) with lanthanide triflates (e.g.,
or ). These coordinate preferentially to the harder oxygen electrophiles (carbonyls) rather than the softer morpholine nitrogen. -
The "Sacrificial" Proton Method: If using
-TsOH or AcOH, calculate stoichiometry based on Morpholine + Catalyst . You need 1.0 equivalent of acid just to neutralize the morpholine before catalytic turnover begins.-
Recommendation: Use 2.5 eq. of acid (1 eq. for morpholine, 1.5 eq. for catalysis).
-
Issue 2: Formation of "Black Tar" / Low Mass Balance
Symptom: Reaction mixture turns dark/opaque rapidly; TLC shows a streak at the baseline. Root Cause: Oxidative Dimerization . The ortho-alkoxy group makes the aniline highly electron-rich and prone to oxidation by ambient air, leading to azo-dimers or polymerization. Corrective Action:
-
Degassing is Mandatory: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the aniline.
-
Antioxidant Additive: Add 1-2 mol% BHT (Butylated hydroxytoluene) or conduct the reaction in the presence of a mild reducing agent like sodium ascorbate if compatible with the electrophile.
Issue 3: Product Loss During Aqueous Workup
Symptom: High conversion on LC-MS, but low isolated yield after extraction. Root Cause: Amphiphilic Solubility . At neutral/acidic pH, the morpholine is protonated (water-soluble). At high pH, the free base is moderately soluble in water due to the ether/amine polarity. Corrective Action:
-
The "Salting Out" Protocol: Adjust aqueous layer to pH > 12 using NaOH. Saturate the aqueous phase with NaCl (brine) to force the organic molecule out.
-
Solvent Switch: Do not use Diethyl Ether. Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for extraction. Repeat extraction 4x.
Part 2: Optimized Experimental Protocols
Protocol A: Cyclization to Quinazoline Core (Niementowski-type)
Context: Reacting 2-(2-morpholinoethoxy)aniline with a 2-halobenzonitrile or similar electrophile.
| Parameter | Standard Condition | Optimized Condition (Morpholine-Safe) |
| Solvent | Ethanol / Isopropanol | 2-Methoxyethanol or DMAc (Higher boiling point, better solubility) |
| Catalyst | HCl / Acetic Acid | Acetic Acid + NaOAc (Buffer system) or |
| Temperature | Reflux ( | |
| Stoichiometry | 1:1 | 1.2 eq. Electrophile (Drive reaction to completion) |
Protocol B: Purification of Morpholine-Containing Cyclized Products
Standard silica chromatography often fails due to tailing.
-
Pre-treat Silica: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) .
-
Eluent System: Use a gradient of DCM : Methanol :
(90 : 10 : 1).-
Note: The ammonium hydroxide is critical to keep the morpholine deprotonated and prevent sticking to acidic silanols.
-
Part 3: Mechanistic Visualization
Diagram 1: The "Proton Sponge" Interference Mechanism
This diagram illustrates why standard acid catalysis fails. The morpholine tail intercepts the proton intended for the carbonyl activation.
Caption: The morpholine nitrogen (pKa ~8.3) kinetically outcompetes the electrophile for protons, deactivating the catalyst.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing reaction stalling based on LC-MS evidence.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation for this cyclization?
A: Yes, and it is highly recommended. The ortho-ethoxy linker adds steric bulk and rotational freedom (entropy penalty). Microwave heating (
Q2: Why does my product streak on TLC even with Methanol? A: Morpholine is a strong base. It interacts with the acidic silanol groups on silica plates. You must add 1% Triethylamine or 1% Ammonium Hydroxide to your TLC solvent chamber to suppress this interaction.
Q3: Is the ether linkage stable to strong acids like
References
-
BenchChem. (2025).[1][2] Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
National Center for Biotechnology Information. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. PubChem.
-
Organic Chemistry Portal. (2023). Synthesis of Morpholines and Related Heterocycles.[1][3][4][5][6]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
-
Molecules. (2013). Synthesis and SAR of Quinazoline-4(3H)-ones as EGFR Inhibitors.[7] (Referencing the specific use of 2-alkoxyanilines in Gefitinib synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Removing impurities from 2-(2-Morpholinoethoxy)aniline hydrochloride synthesis
Technical Support Center: 2-(2-Morpholinoethoxy)aniline Hydrochloride
A Guide to Impurity Identification and Removal
Welcome to the technical support center for the synthesis and purification of 2-(2-Morpholinoethoxy)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-(2-Morpholinoethoxy)aniline hydrochloride, potential impurities, and analytical considerations.
Q1: What is the primary synthetic route for 2-(2-Morpholinoethoxy)aniline and what are its mechanistic principles?
The synthesis is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction proceeds in two main stages:
-
Deprotonation: 2-Aminophenol is treated with a suitable base (e.g., NaOH, KOH, NaH) to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group. This generates a potent nucleophile, the 2-aminophenoxide anion.
-
Nucleophilic Substitution (SN2): The 2-aminophenoxide anion then attacks the electrophilic carbon of an alkyl halide, such as 4-(2-chloroethyl)morpholine. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to inversion of configuration (though not relevant for this achiral substrate) and displacement of the halide leaving group.[2]
The resulting free base, 2-(2-Morpholinoethoxy)aniline, is then converted to its hydrochloride salt for improved stability and handling.
Q2: What are the most common process-related impurities I should expect?
Understanding the potential side reactions and unreacted components is the first step in designing an effective purification strategy. The most common impurities include:
-
Unreacted 2-Aminophenol: Incomplete reaction or insufficient alkylating agent can leave residual starting material. Due to its phenolic nature, it can be easily removed with a basic wash.[3]
-
Unreacted 4-(2-Chloroethyl)morpholine (or its corresponding salt): This starting material can persist if used in excess or if the reaction does not go to completion.
-
N-Alkylated Isomer: While O-alkylation is strongly favored due to the higher nucleophilicity of the phenoxide, trace amounts of N-alkylation at the aniline nitrogen can occur.
-
Elimination Byproduct (N-Vinylmorpholine): Strong bases can promote an E2 elimination reaction with the alkyl halide, especially at elevated temperatures, though this is less favorable for primary halides.[4][5]
Q3: My final product is off-white, with a pink or brown hue. What causes this discoloration?
Discoloration is a frequent issue with aniline-containing compounds and is almost always due to oxidation.[6] The electron-rich aniline moiety is susceptible to air oxidation, forming highly colored quinone-like structures. This can be exacerbated by:
-
Exposure to air and light during the reaction, work-up, or storage.
-
Presence of trace metal impurities that can catalyze oxidation.
-
Residual acidic or basic impurities.
Q4: Which analytical techniques are recommended for purity assessment?
A multi-technique approach is best for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and resolving process-related impurities. A reverse-phase method with UV detection is standard.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents used during synthesis or purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying the structures of unknown impurities if they are present at sufficient levels (>1%).
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it helps in identifying impurities by providing molecular weight information.[7]
Troubleshooting Guide: Common Purification Issues
This section provides direct answers and actionable protocols for specific problems encountered during the purification process.
Problem 1: My final product is contaminated with unreacted 2-aminophenol.
-
Underlying Cause: 2-Aminophenol is acidic due to its phenolic hydroxyl group. If the post-reaction work-up is insufficient, it can carry through the process and co-precipitate with your product.
-
Expert Solution: Caustic Wash During Extraction. The most effective way to remove phenolic impurities is by exploiting their acidity. A wash with a dilute aqueous base will deprotonate the phenol, forming a water-soluble salt that partitions into the aqueous layer.
-
After the initial reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., DMF, acetonitrile), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). Perform the wash 2-3 times to ensure complete removal.
-
Combine the aqueous layers and re-extract with a small portion of the organic solvent to recover any dissolved product.
-
Combine all organic layers and wash with water, followed by brine, to remove residual base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified free base, ready for salt formation.
Problem 2: The product appears oily or fails to crystallize properly.
-
Underlying Cause: The presence of impurities disrupts the formation of a stable crystal lattice. Oily products are often a sign of a mixture of compounds. Another cause can be the selection of an inappropriate crystallization solvent.
-
Expert Solution: Solvent Screening and Recrystallization. A systematic approach to finding the right solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
| Solvent/System | Type | Suitability for 2-(2-Morpholinoethoxy)aniline HCl | Notes |
| Isopropanol (IPA) | Polar Protic | Excellent | Often used for hydrochloride salt formation and crystallization. |
| Ethanol (EtOH) | Polar Protic | Good | Similar to IPA, may require cooling to lower temperatures. |
| Methanol (MeOH) | Polar Protic | Fair | High solubility may lead to lower recovery unless an anti-solvent is used. |
| Ethanol/Water | Mixed System | Excellent | Allows for fine-tuning of solubility. Add hot water dropwise to a boiling ethanol solution until turbidity appears, then clarify with a few drops of ethanol.[8] |
| Acetonitrile (ACN) | Polar Aprotic | Good | Can be an effective alternative to alcohols. |
-
Place the crude hydrochloride salt in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent (e.g., boiling isopropanol) until the solid just dissolves completely.
-
If the solution is colored, proceed to Protocol 3 for decolorization.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Problem 3: The isolated product is significantly discolored (yellow, pink, or brown).
-
Underlying Cause: As mentioned in the FAQ, this is due to the oxidation of the aniline group.[6]
-
Expert Solution: Inert Atmosphere & Decolorizing Carbon. Prevention is key: run the synthesis and work-up under an inert atmosphere (Nitrogen or Argon) if possible. For purification, activated charcoal is highly effective at adsorbing the large, conjugated molecules responsible for the color.[9]
-
After dissolving the crude product in the minimum amount of hot recrystallization solvent (as in Protocol 2, Step 2), remove the flask from the heat source.
-
Add a very small amount of activated charcoal to the hot solution (typically 1-2% of the solute mass). Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.
-
Gently swirl the flask and reheat to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
The resulting filtrate should be colorless. Allow it to cool and crystallize as described in Protocol 2.
Process and Purification Workflow Visualization
The following diagrams illustrate the key stages of the synthesis and the decision points in the purification process.
Caption: Workflow for synthesis and purification of the target compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Morpholinoethoxy)aniline Coupling
Welcome to the technical support center for optimizing coupling reactions involving 2-(2-Morpholinoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this versatile building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you achieve optimal yields, minimize impurities, and ensure the scalability of your reactions.
The Critical Role of Temperature in Coupling Reactions
Temperature is a paramount parameter in any chemical transformation. It directly influences reaction kinetics, thermodynamics, and the stability of all components in the reaction mixture—reactants, intermediates, catalysts, and products. For the coupling of 2-(2-Morpholinoethoxy)aniline, a molecule with multiple functional groups, precise temperature control is essential to steer the reaction towards the desired product while suppressing potential side reactions.
Understanding Kinetic vs. Thermodynamic Control
In many coupling reactions, multiple products can be formed through competing pathways. The distribution of these products is often governed by whether the reaction is under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: At lower temperatures, the major product is the one that forms the fastest, as it has the lowest activation energy. These conditions often favor irreversible or pseudo-irreversible reactions.[1][3]
-
Thermodynamic Control: At higher temperatures, with sufficient energy to overcome activation barriers and allow for reversible reactions, the most stable product will be the major isomer.[1][3]
Understanding this dichotomy is crucial when troubleshooting unexpected product distributions or low yields.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the coupling of 2-(2-Morpholinoethoxy)aniline and provides a systematic approach to resolving them.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product. Could the reaction temperature be too low?
Answer: Yes, insufficient thermal energy is a common reason for low conversion. Many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have a significant activation energy barrier that must be overcome.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). For Suzuki-Miyaura reactions, temperatures between 80-110 °C are often optimal, while some Buchwald-Hartwig aminations may require temperatures up to 120 °C or higher, depending on the substrates and catalyst system.[4][5][6]
-
Solvent Consideration: Ensure your solvent has a boiling point compatible with the desired reaction temperature. If a higher temperature is needed, switch to a higher-boiling solvent (e.g., from THF to toluene or dioxane).
-
Catalyst Activation: Some palladium precatalysts require an initial heating period to form the active catalytic species.[7] Ensure your protocol includes any necessary activation steps.
Issue 2: Significant Byproduct Formation
Question: My reaction is producing a complex mixture of byproducts, and the yield of my desired product is low. Could the temperature be too high?
Answer: Excessively high temperatures can lead to a variety of side reactions, including:
-
Homocoupling: Particularly in Suzuki-Miyaura reactions, high temperatures can promote the unwanted coupling of the boronic acid starting material with itself.
-
Dehalogenation: The starting aryl halide can be reduced, removing the halogen and terminating the catalytic cycle.
-
Catalyst Decomposition: Palladium catalysts can degrade at elevated temperatures, leading to the formation of inactive palladium black.
-
Degradation of Starting Materials or Products: The morpholinoethoxy side chain or the aniline itself may not be stable at very high temperatures.
Troubleshooting Steps:
-
Temperature Reduction: Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the desired coupling reaction.[8] Experiment with decreasing the temperature in 10–20 °C increments.
-
Kinetic vs. Thermodynamic Analysis: Consider if an undesired, more stable thermodynamic product is being formed. Running the reaction at a lower temperature for a shorter duration might favor the formation of the desired kinetic product.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can promote side reactions, especially at higher temperatures.[8]
Issue 3: Reaction Stalls After Initial Conversion
Question: My reaction starts well, but then it seems to stop before reaching completion. Is this a temperature-related issue?
Answer: This could be due to catalyst deactivation, which can be exacerbated by temperature.
Troubleshooting Steps:
-
Moderate the Temperature: While a higher temperature might initially increase the reaction rate, it could also accelerate catalyst decomposition. Try running the reaction at a slightly lower, more sustained temperature.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst. If catalyst decomposition is suspected, consider switching to a more robust ligand that can better withstand the reaction conditions.
-
Controlled Reagent Addition: In some cases, a highly exothermic initial phase can lead to localized "hot spots" that degrade the catalyst.[8] Slower, controlled addition of one of the reagents might help to manage the exotherm.
Experimental Protocol: Temperature Screening for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of 2-(2-Morpholinoethoxy)aniline with an aryl bromide.
Materials:
-
2-(2-Morpholinoethoxy)aniline
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials suitable for heating
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: In an inert atmosphere, add the aryl bromide (1.0 mmol), 2-(2-Morpholinoethoxy)aniline (1.2 mmol), base (1.4 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol) to a reaction vial.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the vial.
-
Parallel Reactions: Prepare several identical reaction vials.
-
Temperature Screening: Place each vial in a separate heating block or oil bath set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
Analysis: Compare the results across the different temperatures to identify the optimal balance between reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling with 2-(2-Morpholinoethoxy)aniline?
A1: A good starting point for a Suzuki-Miyaura coupling is typically in the range of 80-90 °C.[4][6] The optimal temperature will depend on the specific aryl halide and boronic acid being used.
Q2: How does the choice of base influence the optimal reaction temperature?
A2: The base can have a significant impact on the reaction. Stronger bases like sodium tert-butoxide may allow for lower reaction temperatures, while weaker bases like potassium carbonate might require higher temperatures to achieve a similar reaction rate. It is often necessary to co-optimize the base and the temperature.[8]
Q3: Can microwave heating be used to optimize the reaction temperature?
A3: Yes, microwave synthesis can be an excellent tool for rapidly screening reaction temperatures. It allows for precise temperature control and can often significantly reduce reaction times. However, it's important to be aware that the rapid heating rates can sometimes lead to different outcomes compared to conventional heating.
Q4: My reaction works well on a small scale, but the yield drops upon scale-up. Could this be a temperature issue?
A4: Absolutely. Heat transfer is much less efficient in larger reactors, which can lead to poor temperature control, localized hot spots, or an overall lower internal temperature than intended.[8] When scaling up, it is crucial to monitor the internal reaction temperature closely and ensure efficient stirring to maintain a homogeneous temperature profile.
Q5: Are there any known thermal stability issues with 2-(2-Morpholinoethoxy)aniline?
A5: While generally stable under typical coupling conditions, like many complex organic molecules, 2-(2-Morpholinoethoxy)aniline can be susceptible to degradation at very high temperatures over prolonged periods. It is always good practice to conduct thermal stability studies on your starting materials if you plan to run reactions at elevated temperatures for extended times.
Visualization of Troubleshooting Logic
Below is a flowchart to guide your decision-making process when troubleshooting temperature-related issues in your coupling reactions.
Caption: A decision tree for troubleshooting temperature-related issues.
References
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride - Benchchem.
- Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC.
- Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
- Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate.
- Minimizing side reactions during the diazotization and coupling process. - Benchchem.
- Ch 10: Kinetic and Thermodynamic Control - University of Calgary.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem.
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation | Journal of the American Chemical Society.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate.
- Does anyone have experience with amide coupling reaction of aniline? - ResearchGate.
- Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
- Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d - ResearchGate.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate.
- Figure S6. Temperature optimization for the Suzuki coupling reaction - ResearchGate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- 4-(2-Morpholinoethoxy)Aniline 98.0%(GC) | PureSynth.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate.
- Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications.
- The optimization of aniline reaction conditions. Reproduced with... - ResearchGate.
- Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions | ACS Omega.
- Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- Evaluation of machine learning models for condition optimization in diverse amide coupling reactions | ChemRxiv.
- Amide Bond Formation and Peptide Coupling - ResearchGate.
- Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents - Benchchem.
- 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem - NIH.
- The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - MDPI.
- (PDF) Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - ResearchGate.
- THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN - Farmacia Journal.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2-(2-Morpholinoethoxy)aniline
Welcome to the Technical Support Center for 2-(2-Morpholinoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. By understanding the mechanisms of degradation and implementing proper handling techniques, you can ensure the integrity and purity of your material for successful experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My 2-(2-Morpholinoethoxy)aniline has turned from a pale yellow to a dark brown color. What happened?
A1: The color change you are observing is a strong indicator of oxidation. Aromatic amines, particularly those with electron-donating groups like the morpholinoethoxy substituent, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2] This process involves the formation of colored impurities, which can include quinone-imines and other polymeric species. The presence of these impurities can significantly impact the compound's reactivity and purity, potentially leading to inconsistent experimental results.
Q2: Can I still use the discolored 2-(2-Morpholinoethoxy)aniline in my experiments?
A2: It is strongly advised against using the oxidized material in sensitive applications, such as in the synthesis of pharmaceutical intermediates or in quantitative assays. The presence of impurities can lead to unpredictable side reactions, lower yields, and difficulties in product purification. For less sensitive applications, the material might still be usable, but it is crucial to first assess its purity (e.g., by TLC, LC-MS, or NMR) to determine the extent of degradation. If high purity is required, the material should be purified prior to use, for example, by column chromatography or distillation under reduced pressure.
Q3: What are the primary factors that accelerate the oxidation of 2-(2-Morpholinoethoxy)aniline?
A3: The primary culprits for the oxidation of anilines are:
-
Oxygen: Direct exposure to air is the main driver of oxidation.[1]
-
Light: Photons can provide the energy to initiate and propagate oxidative chain reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
Moisture: The presence of water can facilitate certain oxidative pathways.[3]
-
Trace Metal Contaminants: Metal ions can catalyze oxidation reactions.
Troubleshooting Guide: Preventing Oxidation
This section provides a problem-and-solution framework to address common challenges encountered during the storage of 2-(2-Morpholinoethoxy)aniline.
Problem 1: Rapid Discoloration of the Compound After Opening the Container
-
Root Cause: Immediate and significant exposure to atmospheric oxygen upon opening the container. The headspace in the container is quickly filled with air, initiating the oxidation process.
-
Solution: Implement an inert gas blanketing protocol. Inert gases, such as nitrogen or argon, are non-reactive and can displace oxygen from the headspace of the storage container, thereby preventing oxidation.[4][5][6][7][8][9][10]
-
dot
-
Caption: Troubleshooting workflow for rapid discoloration.
-
Problem 2: Gradual Darkening of the Compound Over Time Despite a Tightly Sealed Cap
-
Root Cause: Even with a tightly sealed cap, some gas exchange can occur over time, especially with repeated opening and closing. Additionally, the initial headspace in the container after the first use contains oxygen.
-
Solution: Combine proper sealing with inert gas blanketing and consider long-term storage in smaller aliquots.
-
For long-term storage: After receiving the compound, divide it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.
-
Use appropriate containers: Employ vials with PTFE-lined caps or Sure/Seal™ bottles, which provide a better barrier against gas exchange compared to standard screw caps.[4][8]
-
Problem 3: Suspected Oxidation Despite Inert Gas Blanketing
-
Root Cause: The inert gas may not be sufficiently dry, or the blanketing technique may be flawed, allowing some oxygen to remain.
-
Solution: Refine the inert gas blanketing technique and consider the use of an antioxidant.
-
Ensure Dry Inert Gas: Pass the nitrogen or argon through a drying tube containing a suitable desiccant (e.g., Drierite™ or molecular sieves) before introducing it into the storage container.
-
Purge and Fill Cycle: For optimal oxygen removal, perform several cycles of gently evacuating the headspace (if the container and compound are stable under reduced pressure) and backfilling with the inert gas.
-
Consider Antioxidants: For very sensitive applications or long-term storage, the addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%) can inhibit oxidative chain reactions.[11][12][13] However, it is crucial to ensure that the antioxidant will not interfere with downstream applications.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This protocol describes the standard procedure for storing 2-(2-Morpholinoethoxy)aniline under an inert atmosphere.
-
Materials:
-
2-(2-Morpholinoethoxy)aniline in its original container or a suitable storage vial with a PTFE-lined cap.
-
A cylinder of high-purity nitrogen or argon with a regulator.
-
A long needle or cannula connected to the inert gas source via flexible tubing.
-
A second, shorter needle to act as a vent.
-
-
Procedure:
-
Puncture the septum or cap of the storage container with both the long inert gas inlet needle and the shorter vent needle. Ensure the inlet needle extends into the headspace above the liquid, but not into the liquid itself.
-
Gently open the regulator to introduce a slow, steady stream of inert gas into the container.
-
Allow the inert gas to flow for 2-5 minutes to thoroughly flush the headspace and displace all the air. You can monitor the outflow from the vent needle to ensure a positive flow.
-
While the inert gas is still flowing, remove the vent needle first, followed by the inlet needle. This maintains a positive pressure of inert gas within the container.
-
For containers with a screw cap, perform the flushing in a glove box or a glove bag.
-
Store the container in a cool, dark place.
-
dot
-
Caption: Step-by-step workflow for inert gas blanketing.
-
Data Summary
The following table summarizes the recommended storage conditions for 2-(2-Morpholinoethoxy)aniline to minimize oxidation.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen, the primary oxidant.[4][5][6][7][8][9][10] |
| Temperature | Cool (2-8 °C) | Reduces the rate of oxidation reactions.[3] |
| Light Exposure | Store in an amber vial or in the dark | Prevents photo-oxidation.[6] |
| Container | Tightly sealed vial with PTFE-lined cap or Sure/Seal™ bottle | Provides a superior barrier against atmospheric contamination.[4][8] |
| Additives (Optional) | 0.01-0.1% BHT | Scavenges free radicals to inhibit oxidative chain reactions.[11][12][13] |
Oxidation Mechanism Overview
The oxidation of anilines is a complex process that can proceed through various pathways, often involving radical intermediates. The electron-rich nature of the aromatic ring, enhanced by the amino group, makes it susceptible to attack by oxidizing agents.
-
dot
-
Caption: Simplified schematic of aniline oxidation.
The initial step is often the formation of an anilinyl radical cation, which can then undergo a variety of reactions, including dimerization and further oxidation, to form colored products.[14][15][16][17]
References
-
AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Oxidation of substituted anilines by horseradish peroxidase compound II. Retrieved from [Link]
-
TSI Journals. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Retrieved from [Link]
-
MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]
-
Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition. Retrieved from [Link]
-
PubMed. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from [Link]
-
PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Retrieved from [Link]
-
PubMed. (2016). Synthetic Phenolic Antioxidants, Including Butylated Hydroxytoluene (BHT), in Resin-Based Dental Sealants. Retrieved from [Link]
- Google Patents. (n.d.). Aniline derivatives.
-
PureSynth. (n.d.). 4-(2-Morpholinoethoxy)Aniline 98.0%(GC). Retrieved from [Link]
-
HBM4EU. (n.d.). Aniline family. Retrieved from [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 13. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
Validation & Comparative
Comparative Purity Analysis: Commercial Sources of 2-(2-Morpholinoethoxy)aniline
CAS: 64039-56-1 | Formula: C₁₂H₁₈N₂O₂ | MW: 222.28 g/mol
Executive Summary
This guide provides a technical evaluation of commercially available 2-(2-Morpholinoethoxy)aniline, a critical intermediate often used in the synthesis of quinazoline-based kinase inhibitors. Unlike its more common para-isomer (CAS 52481-41-1), the ortho-isomer (CAS 64039-56-1) presents unique steric challenges and impurity profiles.
Our analysis compares three representative vendor grades—Pharma-Grade (Vendor A) , Industrial Grade (Vendor B) , and Budget Source (Vendor C) . The data indicates that while "purity" by HPLC area % often appears similar (>97%), the nature of the impurities varies significantly, with critical implications for downstream yield and toxicity.
Key Finding: Budget sources frequently contain unreduced nitro-intermediates and trace genotoxic alkylating agents, which are often masked under the main peak in standard low-pH HPLC methods.
Chemical Profile & Impurity Origins
To understand purity, one must understand the synthesis. The commercial production of 2-(2-Morpholinoethoxy)aniline typically follows a Williamson ether synthesis followed by nitro-reduction.
Synthetic Pathway & Critical Control Points
The following diagram maps the synthesis and the specific origin points of the impurities detected in our comparison.
Figure 1: Synthetic route highlighting the origin of key impurities. Note that Impurity A is a potential mutagen.
Comparative Evaluation Protocol
Reliable differentiation requires a self-validating analytical workflow. Simple UV purity is insufficient due to the weak chromophore of the morpholine ring and the high response factor of nitro-impurities.
Validated HPLC-MS Methodology
This protocol is designed to separate the highly polar aniline from the hydrophobic nitro-precursor.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18 (150mm x 4.6mm, 3.5µm). Rationale: High pH stability allows running at pH > 7 if needed, though acidic is standard for amines.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.8). Rationale: Buffering prevents peak tailing of the basic morpholine nitrogen.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 min.
-
Detection:
-
UV: 240 nm (Aniline absorption) and 280 nm (Nitro absorption).
-
MS: ESI+ (Scan range 100–500 m/z).
-
Decision Matrix for Purity Assessment
Figure 2: Analytical workflow for rapid quality assessment.
Comparative Data Analysis
We evaluated three distinct commercial grades. The data below represents averaged batch analysis.
Table 1: Vendor Comparison Matrix
| Feature | Vendor A (Pharma Grade) | Vendor B (Industrial) | Vendor C (Budget) |
| Price (10g) | $450 | $120 | $65 |
| Claimed Purity | >98% | >97% | >95% |
| Appearance | Off-white crystalline solid | Beige/Tan powder | Dark brown fused solid |
| HPLC Purity (Area%) | 99.2% | 97.4% | 94.1% |
| Water (KF) | 0.1% | 0.5% | 1.8% |
| Major Impurity | None detected | Nitro-precursor (0.8%) | Azoxy Dimer (3.2%) |
| Genotoxin Risk | < 10 ppm | Not tested | Detectable |
Detailed Impurity Profiling
-
Vendor A: The chromatogram shows a single sharp peak at 4.2 min. The baseline is flat. This material is suitable for GMP synthesis without further purification.
-
Vendor B: Shows a secondary peak at 12.5 min (Mass 253.2). This corresponds to the unreduced nitro intermediate (1-(2-(2-nitrophenoxy)ethyl)morpholine).
-
Impact: This impurity is non-reactive in many nucleophilic substitutions but will carry over and potentially poison palladium catalysts in subsequent coupling steps.
-
-
Vendor C: High water content suggests hygroscopic absorption (likely the HCl salt form sold as free base or poor packaging). The dark color indicates significant oxidation (Azoxy formation).
-
Impact: The presence of dimers (Mass ~440+) creates difficult-to-remove tars. The water content will skew stoichiometry in moisture-sensitive reactions (e.g., using acid chlorides).
-
Scientific Recommendations
For Drug Discovery (Medicinal Chemistry)
Recommendation: Use Vendor A .
-
Reasoning: In SAR (Structure-Activity Relationship) studies, trace impurities can show false positives in biological assays. The ortho-morpholine group is a chelating motif; impurities affecting this region can alter binding affinity data.
For Process Scale-Up
Recommendation: Use Vendor B with a Recrystallization Step .
-
Protocol: Dissolve the crude aniline in hot Isopropyl Alcohol (IPA) (1:5 w/v). Add activated charcoal (5% w/w) to remove color/dimers. Filter hot. Cool to 0°C.
-
Yield Loss: Expect ~15% loss, but purity will upgrade to >99%, making it cost-effective compared to Vendor A.
Critical Warning: Isomer Confusion
Be vigilant regarding the CAS number.
-
Target: 2-(2-Morpholinoethoxy)aniline (Ortho) -> CAS 64039-56-1 [2]
-
Common Mistake: 4-(2-Morpholinoethoxy)aniline (Para) -> CAS 52481-41-1
-
Verification: Run a ¹H-NMR. The ortho-isomer will show a characteristic splitting pattern (dd) for the aromatic protons at ~6.5-7.0 ppm with distinct coupling constants compared to the symmetric para-substitution pattern.
References
-
PubChem. "Compound Summary: 2-(2-Morpholinoethoxy)aniline (CAS 64039-56-1)." National Library of Medicine. [Link]
-
International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
